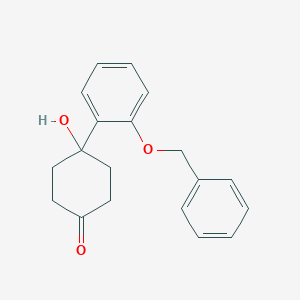
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a benzyloxy-phenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one typically involves the following steps:
Formation of the Benzyloxy-phenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-benzyloxy-phenol.
Cyclohexanone Derivative Formation: The 2-benzyloxy-phenol is then reacted with cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-(2-Benzyloxy-phenyl)-cyclohexanone.
Reduction: 4-(2-Benzyloxy-phenyl)-4-hydroxy-cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.
相似化合物的比较
4-(2-Methoxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(2-Hydroxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness: 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions and applications compared to its analogs.
属性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H20O3/c20-16-10-12-19(21,13-11-16)17-8-4-5-9-18(17)22-14-15-6-2-1-3-7-15/h1-9,21H,10-14H2 |
InChI 键 |
GYRZNIQYTSIDBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2OCC3=CC=CC=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















